molecular formula C18H12O8 B12910073 (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid

Cat. No.: B12910073
M. Wt: 356.3 g/mol
InChI Key: DXGDWGCYKJCUHN-DAFODLJHSA-N
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Description

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core with multiple functional groups, including carboxyvinyl, dihydroxyphenyl, and hydroxybenzofuran moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions to form the benzofuran core, followed by the introduction of the carboxyvinyl and dihydroxyphenyl groups through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, owing to its unique structure and biological activity.

    Industry: The compound is employed in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of (E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-(2-Carboxyvinyl)-2-(3,4-dihydroxyphenyl)-7-hydroxybenzofuran-3-carboxylic acid stands out due to its unique combination of functional groups and structural features, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H12O8

Molecular Weight

356.3 g/mol

IUPAC Name

5-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C18H12O8/c19-11-3-2-9(7-12(11)20)16-15(18(24)25)10-5-8(1-4-14(22)23)6-13(21)17(10)26-16/h1-7,19-21H,(H,22,23)(H,24,25)/b4-1+

InChI Key

DXGDWGCYKJCUHN-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)/C=C/C(=O)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C3=C(O2)C(=CC(=C3)C=CC(=O)O)O)C(=O)O)O)O

Origin of Product

United States

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